

Application Note: Mass Spectrometry

Characterization of Synthetic H-His-Phe-OH

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Compound of Interest

Compound Name: *H-His-Phe-OH*

Cat. No.: *B092348*

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Abstract

This document provides a detailed protocol for the characterization of the synthetic dipeptide **H-His-Phe-OH** (Histidyl-Phenylalanine) using Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS). The methods outlined here are essential for confirming the identity, purity, and structure of synthetic peptides, a critical step in drug development and various research applications. This note includes protocols for sample preparation, instrumentation, and data analysis, along with expected mass spectral data and fragmentation patterns.

Introduction

H-His-Phe-OH is a dipeptide composed of L-histidine and L-phenylalanine.[1][2] The accurate characterization of such synthetic peptides is paramount to ensure their quality and suitability for downstream applications in research and pharmaceutical development. Mass spectrometry is a powerful analytical technique for determining the molecular weight and primary structure of peptides with high sensitivity and accuracy.[3][4][5] Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of biomolecules like peptides, typically generating multiply charged ions in the gas phase.[3] Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion, which helps to confirm the amino acid sequence.[6] This application note details the comprehensive characterization of **H-His-Phe-OH** using ESI-MS and MS/MS.

Experimental Protocols

Materials and Reagents

- **H-His-Phe-OH** (synthetic, lyophilized powder)
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Formic acid (FA), LC-MS grade
- Microcentrifuge tubes
- Pipettes and tips
- Vortex mixer
- C18 ZipTips (or equivalent for desalting)

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra. The following protocol is designed for the analysis of a purified synthetic peptide.

- **Stock Solution Preparation:** Accurately weigh a small amount of lyophilized **H-His-Phe-OH** and dissolve it in HPLC-grade water to create a stock solution of 1 mg/mL.
- **Working Solution Preparation:** Dilute the stock solution with a solvent mixture of 50:50 (v/v) water:acetonitrile with 0.1% formic acid to a final concentration of 1-10 μ M. The acidic conditions promote protonation of the peptide, which is necessary for positive ion mode ESI-MS.
- **Desalting (Optional but Recommended):** If the peptide sample is suspected to contain salts from synthesis or purification, it is crucial to desalt it to prevent ion suppression and the formation of adducts. This can be achieved using a C18 ZipTip or a similar solid-phase extraction method.

- Final Dilution: After desalting (if performed), dilute the sample to a final concentration of approximately 1 μM in 50:50 (v/v) water:acetonitrile with 0.1% formic acid for direct infusion analysis.

Mass Spectrometry Analysis

The analysis was performed on a high-resolution mass spectrometer equipped with an electrospray ionization source.

Instrumentation: A hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer is suitable for this analysis.

Mode of Operation: Positive Ion Mode

Table 1: ESI-MS Instrument Parameters

Parameter	Value
Ionization Mode	ESI Positive
Capillary Voltage	3.5 - 4.5 kV
Cone Voltage	20 - 40 V
Source Temperature	100 - 150 °C
Desolvation Temperature	250 - 350 °C
Cone Gas Flow	20 - 50 L/hr
Desolvation Gas Flow	600 - 800 L/hr
Mass Range (MS1)	100 - 1000 m/z
Collision Gas	Argon
Collision Energy (MS/MS)	10 - 30 eV

Data Presentation and Results

ESI-MS Analysis (MS1)

The full scan ESI-MS spectrum is expected to show the protonated molecular ion of **H-His-Phe-OH**. Given the molecular formula $C_{15}H_{18}N_4O_3$, the monoisotopic molecular weight is 302.1379 Da.^[1] Due to the presence of the basic histidine residue, the dipeptide is readily protonated.

Table 2: Expected Ions in the ESI-MS Spectrum of **H-His-Phe-OH**

Ion	Chemical Formula	Calculated m/z
$[M+H]^+$	$[C_{15}H_{19}N_4O_3]^+$	303.1452
$[M+Na]^+$	$[C_{15}H_{18}N_4O_3Na]^+$	325.1271
$[M+K]^+$	$[C_{15}H_{18}N_4O_3K]^+$	341.0991
$[M+2H]^{2+}$	$[C_{15}H_{20}N_4O_3]^{2+}$	152.0762

The most abundant ion is expected to be the singly protonated molecule $[M+H]^+$ at m/z 303.1452. The presence of the doubly charged ion $[M+2H]^{2+}$ is also possible due to the basicity of the histidine imidazole ring.^[7]

Tandem MS (MS/MS) Analysis

Collision-Induced Dissociation (CID) of the $[M+H]^+$ precursor ion (m/z 303.1) was performed to confirm the peptide sequence. The fragmentation of peptides in CID typically occurs at the amide bonds, generating b- and y-type fragment ions.

Table 3: Predicted MS/MS Fragmentation of **H-His-Phe-OH** ($[M+H]^+$)

Fragment Ion	Sequence	Chemical Formula	Calculated m/z
b-ions			
b1	His	[C ₆ H ₈ N ₃ O] ⁺	138.0662
y-ions			
y1	Phe	[C ₉ H ₁₂ NO ₂] ⁺	166.0863
Immonium Ions			
I(His)	[C ₅ H ₈ N ₃] ⁺	110.0713	
I(Phe)	[C ₈ H ₁₀ N] ⁺	120.0808	

The presence of the immonium ions for histidine at m/z 110.07 and for phenylalanine at m/z 120.08 are highly characteristic and provide strong evidence for the presence of these amino acids in the peptide.[8][9][10]

Visualizations



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Caption: Experimental workflow for the mass spectrometric characterization of **H-His-Phe-OH**.

Caption: Predicted fragmentation pathway of protonated **H-His-Phe-OH** in MS/MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometric characterization of the synthetic dipeptide **H-His-Phe-OH**. The combination of ESI-MS for accurate molecular weight determination and MS/MS for sequence confirmation

allows for unambiguous identification and structural verification. The provided experimental parameters and expected fragmentation data serve as a valuable resource for researchers, scientists, and drug development professionals working with synthetic peptides.

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